
(4-Imidazol-1-ylphenyl)-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Imidazol-1-ylphenyl)-pyrrolidin-1-ylmethanone, also known as IPMM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
Mechanism of Action
(4-Imidazol-1-ylphenyl)-pyrrolidin-1-ylmethanone inhibits the activity of HIF-1α by binding to its active site and preventing its interaction with other proteins. This leads to the downregulation of various downstream targets, resulting in the inhibition of angiogenesis, metabolism, and cell proliferation.
Biochemical and Physiological Effects:
The inhibition of HIF-1α by this compound has been shown to have various biochemical and physiological effects such as the inhibition of tumor growth, reduction in inflammation, and improvement in autoimmune disorders. It has also been shown to have a protective effect on the heart and brain by reducing ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
One of the major advantages of using (4-Imidazol-1-ylphenyl)-pyrrolidin-1-ylmethanone in lab experiments is its specificity towards HIF-1α, which makes it an ideal tool for studying the role of HIF-1α in various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on (4-Imidazol-1-ylphenyl)-pyrrolidin-1-ylmethanone. One of the areas of interest is the development of more potent and selective inhibitors of HIF-1α. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases such as diabetes and cardiovascular diseases. Additionally, the use of this compound as a tool for studying the role of HIF-1α in various cellular processes is an area of ongoing research.
Synthesis Methods
The synthesis of (4-Imidazol-1-ylphenyl)-pyrrolidin-1-ylmethanone involves a multi-step process that includes the reaction of 4-imidazol-1-ylphenol with pyrrolidine and formaldehyde. The resulting product is then subjected to further purification and characterization to obtain pure this compound.
Scientific Research Applications
(4-Imidazol-1-ylphenyl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of a specific protein called HIF-1α, which is involved in the regulation of various cellular processes such as angiogenesis, metabolism, and apoptosis.
properties
IUPAC Name |
(4-imidazol-1-ylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(16-8-1-2-9-16)12-3-5-13(6-4-12)17-10-7-15-11-17/h3-7,10-11H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAVJIDLYYCKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,5-Dimethylfuran-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7516837.png)
![3-[5-(2,6-difluorophenyl)-1,3-oxazol-2-yl]-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B7516841.png)
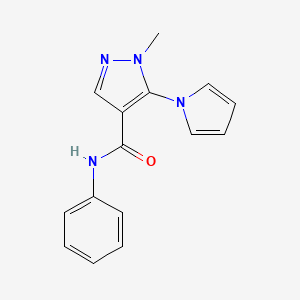
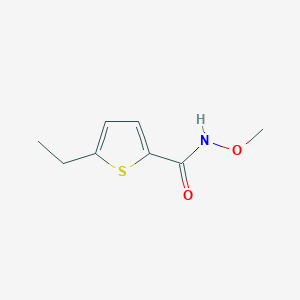
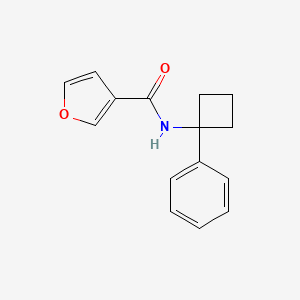
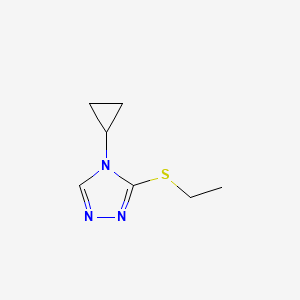

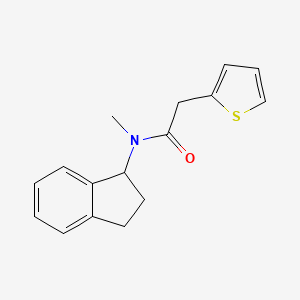

![1-[(3-Methylphenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7516908.png)
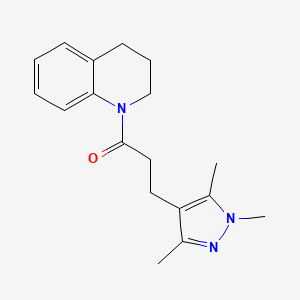
![N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B7516921.png)
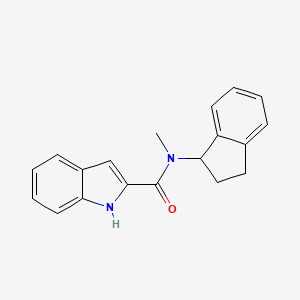
![1-[(3-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516936.png)